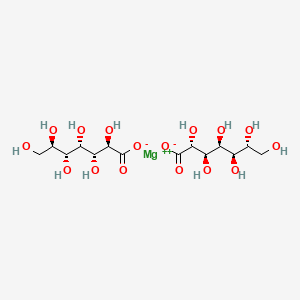

Magnesium gluceptate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Magnesium gluceptate is a magnesium salt of gluconic acid. It is commonly used as a mineral supplement to treat or prevent low levels of magnesium in the body. Magnesium is an essential mineral that plays a crucial role in various physiological functions, including muscle and nerve function, blood glucose control, and blood pressure regulation . This compound is known for its high bioavailability, making it an effective supplement for increasing magnesium levels in the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Magnesium gluceptate can be synthesized by reacting gluconic acid with magnesium oxide. The reaction involves dissolving gluconic acid in distilled water and then adding magnesium oxide under continuous stirring. The mixture is heated and stirred for several hours to ensure complete reaction. The resulting solution is then filtered, and the filtrate is concentrated to obtain this compound .

Industrial Production Methods

The industrial production of this compound typically involves the use of gluconate-delta-lactone as the initial raw material. The gluconate-delta-lactone is dissolved in distilled water, and magnesium oxide is added under agitation. The mixture is heated and stirred for several hours, followed by decolorization and filtration. The filtrate is then concentrated, and the product is recrystallized to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

Magnesium gluceptate undergoes various chemical reactions, including:

Oxidation: Magnesium can react with oxygen to form magnesium oxide.

Reduction: Magnesium can reduce other compounds by donating electrons.

Substitution: Magnesium can participate in substitution reactions where it replaces other cations in compounds.

Common Reagents and Conditions

Oxidation: Magnesium reacts with oxygen at room temperature to form a passivating layer of magnesium oxide.

Reduction: Magnesium can reduce acids, forming magnesium ions and hydrogen gas.

Substitution: Magnesium can react with halogens to form magnesium halides.

Major Products Formed

Oxidation: Magnesium oxide (MgO)

Reduction: Magnesium ions (Mg²⁺) and hydrogen gas (H₂)

Substitution: Magnesium halides (e.g., magnesium chloride, MgCl₂)

Aplicaciones Científicas De Investigación

Magnesium gluceptate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and as a source of magnesium ions in analytical chemistry.

Biology: Studied for its role in cellular processes and enzyme functions.

Industry: Utilized in the production of magnesium-based materials and as a stabilizer in certain industrial processes

Mecanismo De Acción

Magnesium gluceptate exerts its effects by increasing the levels of magnesium in the body. Magnesium acts as a cofactor for over 300 enzyme systems that regulate various biochemical reactions, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation. It also plays a role in maintaining the structural integrity of nucleic acids and cell membranes . This compound is well-absorbed in the gastrointestinal tract, making it an effective supplement for increasing magnesium levels .

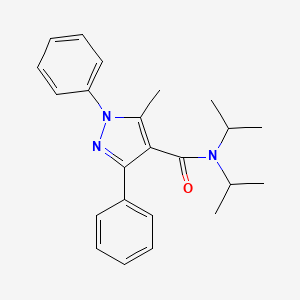

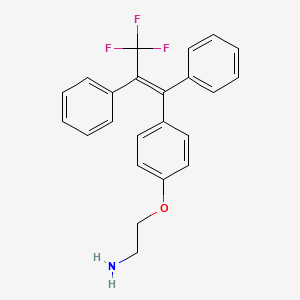

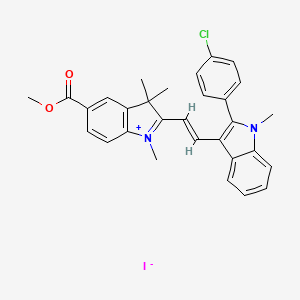

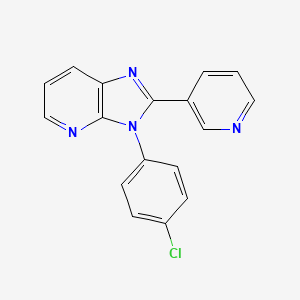

Comparación Con Compuestos Similares

Magnesium gluceptate is compared with other magnesium compounds such as:

Magnesium citrate: Known for its high bioavailability and use as a laxative.

Magnesium oxide: Commonly used but has lower bioavailability compared to this compound.

Magnesium glycinate: Well-tolerated and causes minimal side effects, often used for its calming effects.

Magnesium sulfate: Used in medical settings for its muscle relaxant properties

This compound is unique due to its high bioavailability and minimal gastrointestinal side effects, making it a preferred choice for magnesium supplementation .

Propiedades

Número CAS |

74347-32-3 |

|---|---|

Fórmula molecular |

C14H26MgO16 |

Peso molecular |

474.65 g/mol |

Nombre IUPAC |

magnesium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |

InChI |

InChI=1S/2C7H14O8.Mg/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6-;/m11./s1 |

Clave InChI |

MMSNUIOBUPTENW-XBQZYUPDSA-L |

SMILES isomérico |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Mg+2] |

SMILES canónico |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Mg+2] |

Números CAS relacionados |

87-74-1 (Parent) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.